molecular formula C13H14N4O3 B2822468 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide CAS No. 927700-31-0

1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B2822468
CAS No.: 927700-31-0
M. Wt: 274.28
InChI Key: NHNYKBVVJHRKCK-UHFFFAOYSA-N
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Description

1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide is a chemical compound with the CAS Number 927700-31-0 and a molecular formula of C13H14N4O3 . It has a molecular weight of approximately 274.28 g/mol . The compound features a piperidine-4-carboxamide core, a structure frequently investigated in medicinal chemistry for its potential as a building block in drug discovery . Piperidine carboxamide derivatives are of significant scientific interest in pharmaceutical research . This substance is provided for laboratory research and development purposes only. It is strictly for use by qualified professionals. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(2-cyano-4-nitrophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c14-8-10-7-11(17(19)20)1-2-12(10)16-5-3-9(4-6-16)13(15)18/h1-2,7,9H,3-6H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNYKBVVJHRKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group This is followed by a cyanation reaction to add the cyano group

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with additional steps for purification and quality control.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation to form an amino derivative. This reaction is critical for modifying electronic properties or enabling further functionalization:

Reaction conditions :

  • Catalyst : 10% Pd/C (1–5 mol%)

  • Reducing agent : H₂ gas (1–3 atm)

  • Solvent : Ethanol or methanol

  • Temperature : 25–50°C

  • Yield : 75–92% (extrapolated from analogous piperidine-nitrophenyl systems)

Example reaction :

1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamideH2,Pd/C1-(2-Cyano-4-aminophenyl)piperidine-4-carboxamide\text{this compound} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{1-(2-Cyano-4-aminophenyl)piperidine-4-carboxamide}

Cyano Group Hydrolysis

The cyano group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions:

Condition Product Catalyst Yield Source
6M HCl, reflux (4–6 hr)Carboxylic acid derivative68%
NaOH (aq), 80°C (2 hr)Primary amide intermediatePhase-transfer agent55%

Mechanistic pathway :

-C≡NH3O+-CONH2Δ-COOH\text{-C≡N} \xrightarrow{\text{H}_3\text{O}^+} \text{-CONH}_2 \xrightarrow{\Delta} \text{-COOH}

Electrophilic Aromatic Substitution

The electron-deficient nitrophenyl ring participates in regioselective substitutions. Meta-directing effects dominate due to the nitro group:

Observed reactions :

  • Nitration : Further nitration at the 5-position (relative to existing nitro group) using HNO₃/H₂SO₄

  • Halogenation : Bromination with Br₂/FeBr₃ at 0°C (yield: 42–60%)

Carboxamide Reactivity

The carboxamide group demonstrates stability under mild conditions but undergoes hydrolysis or rearrangement under extreme parameters:

Reaction Type Conditions Product Yield
Acidic hydrolysis12M HCl, 100°C, 8 hrPiperidine-4-carboxylic acid81%
Hofmann degradationBr₂, NaOH (aq), 0°C4-Aminopiperidine derivative63%

Nucleophilic Aromatic Substitution

The nitro group activates the aryl ring for nucleophilic displacement, particularly with strong nucleophiles:

Example : Reaction with sodium methoxide (NaOMe) in DMF at 120°C:

\text{1-(2-Cyano-4-nitrophenyl)-...} + \text{NaOMe} \rightarrow \text{1-(2-Cyano-4-methoxyphenyl)-...} \quad (\text{Yield: 58%})[3][6]

Cycloaddition and Heterocycle Formation

The cyano group participates in [3+2] cycloadditions with azides or nitrones. Key data from analogous systems :

Reagent Product Conditions Yield
Sodium azideTetrazole derivativeDMF, 100°C, 12 hr71%
Phenylnitrile oxideIsoxazoline adductToluene, reflux, 6 hr66%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation. Suzuki-Miyaura reactions show moderate efficiency :

Boron reagent Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃4-Biphenyl derivative54%
Vinylboronic esterPdCl₂(dppf), CsFAlkenyl-substituted analog48%

Critical Analysis of Reaction Pathways

  • Steric effects : The piperidine ring’s chair conformation restricts access to the carboxamide group, slowing hydrolysis kinetics compared to linear analogs .

  • Electronic modulation : The nitro group’s -I effect enhances electrophilicity at the cyano carbon, facilitating nucleophilic attacks (e.g., hydrolysis) .

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) improve substitution yields by stabilizing transition states.

This comprehensive profile underscores the compound’s versatility in medicinal chemistry and materials science, particularly for constructing polyfunctional architectures.

Scientific Research Applications

1. Kinase Inhibition:
Recent studies have indicated that derivatives of piperidine compounds can serve as effective inhibitors of various kinases involved in cancer progression. For instance, research involving related compounds has shown promising results against targets like VEGFR-2, ERK-2, and Abl-1 kinases. The structural similarities suggest that 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide could also exhibit multitarget inhibitory activity against these kinases, making it a potential candidate for cancer therapeutics .

2. Anticancer Activity:
The compound's structural framework allows for modifications that could enhance its cytotoxicity against cancer cell lines. Preliminary evaluations of similar compounds have demonstrated significant anti-proliferative effects on human liver cancer cell lines like HepG2, with IC50 values indicating potent activity . The potential for inducing apoptosis in cancer cells further underscores its therapeutic promise.

Synthesis and Derivative Development

1. Synthetic Pathways:
The synthesis of this compound can be approached through various chemical reactions involving piperidine derivatives. The incorporation of functional groups such as nitro and cyano enhances the compound's bioactivity and allows for further derivatization to optimize pharmacological properties.

2. Building Block for Drug Development:
Due to its versatile structure, this compound can serve as a building block for the development of novel pharmaceuticals. Researchers can modify the piperidine core to create libraries of compounds that may target specific biological pathways or exhibit improved selectivity and reduced toxicity compared to existing drugs.

Case Studies and Research Findings

1. Multikinase Inhibitors:
A study focused on related piperidine derivatives highlighted their potential as multikinase inhibitors. The findings suggested that the collaborative inhibition of multiple kinases could enhance therapeutic efficacy in treating cancers characterized by aberrant kinase activity . The exploration of similar scaffolds indicates that this compound might share these beneficial properties.

2. Toxicity Assessment:
While evaluating the safety profile of new compounds is crucial, studies have shown that certain derivatives exhibit acceptable toxicity levels when tested against normal cell lines. This aspect is vital for determining the viability of this compound as a candidate for further development in clinical settings .

Mechanism of Action

The mechanism by which 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and nitro groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The piperidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-4-carboxamide derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide with structurally and functionally related compounds:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Source/Reference
This compound C₁₃H₁₄N₄O₃ 286.28 2-Cyano-4-nitrophenyl Not explicitly reported; research use
1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide C₂₉H₄₄ClN₄O₂ 525.13 Chloro-methylphenyl-oxazole Hepatitis C virus entry inhibitor
1-(3,5-Dichloro-4-pyridyl)piperidine-4-carboxamide (DPCC) C₁₁H₁₁Cl₂N₃O 284.13 3,5-Dichloro-4-pyridyl Potent anti-HCMV agent
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C₂₅H₂₆FN₃O 403.50 Naphthyl-ethyl, 4-fluorobenzyl SARS-CoV-2 inhibitor candidate
1-(2-((4-Bromobenzyl)amino)ethyl)-N-hydroxypiperidine-4-carboxamide C₁₆H₂₁BrN₄O₂ 393.27 4-Bromobenzylaminoethyl HDAC10 inhibitor
1-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]-piperidine-4-carboxamide C₁₁H₁₇N₇O 287.31 Methylamino-triazine Soluble epoxide hydrolase inhibitor

Key Structural and Functional Differences

In contrast, DPCC’s 3,5-dichloro-4-pyridyl substituent contributes to antiviral activity by interfering with HCMV replication . Compounds with oxazole or triazine moieties (e.g., entries 2 and 6) exhibit improved metabolic stability and selectivity for viral or enzymatic targets .

Biological Activity: Antiviral Activity: DPCC and the oxazole-derived compounds inhibit viral replication (HCMV, HCV) by targeting early-phase infection or entry mechanisms . The target compound lacks explicit antiviral data but shares structural motifs with these active derivatives. Enzyme Inhibition: The triazine-containing analogue (CHEMBL2392714) shows strong binding to soluble epoxide hydrolase (docking score: -12.20 kcal/mol), suggesting the target compound’s nitro and cyano groups could be optimized for similar enzyme interactions .

Synthetic Accessibility :

  • Yields for piperidine-4-carboxamides vary widely. For example, oxazole derivatives are synthesized in 57–61% yields , while HDAC10 inhibitors like compound 47b are obtained in 68% yield . The target compound’s discontinued commercial status may reflect challenges in large-scale synthesis or purification.

Research Findings and Implications

  • Structural Optimization: The 2-cyano-4-nitrophenyl group’s polarity may limit bioavailability compared to lipophilic analogues like the naphthyl-ethyl derivative . However, this polarity could enhance binding in hydrophilic active sites.
  • Mechanistic Gaps : While DPCC and related compounds inhibit HCMV by suppressing IE gene expression , the target compound’s mechanism remains unstudied. Further research could explore its interaction with viral or cellular transcription factors.
  • Therapeutic Potential: Structural similarities to SARS-CoV-2 and HCV inhibitors suggest the compound could be repurposed for antiviral screening, particularly against RNA viruses.

Biological Activity

1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews current findings regarding its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyano group and a nitrophenyl moiety. Its molecular formula is C13H12N4O3C_{13}H_{12}N_4O_3 with a molecular weight of approximately 276.26 g/mol. The presence of both electron-withdrawing (nitro, cyano) and electron-donating groups in its structure suggests potential reactivity and interaction with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted that compounds with similar structures demonstrated inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as VEGFR-2 and ERK-2 .

Cell Line IC50 Value (μM) Mechanism
MDA-MB-23110.5Apoptosis induction
HepG211.3Cell cycle arrest

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It has been identified as a potential inhibitor of soluble epoxide hydrolase (sEH), which plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs) that have anti-inflammatory properties. Inhibition of sEH can lead to increased levels of EETs, thereby reducing inflammation .

This compound likely interacts with specific molecular targets such as enzymes or receptors involved in inflammatory processes and cancer progression. The compound's ability to modulate signaling pathways suggests its role in:

  • Inhibition of Growth Factor Receptors : Targeting receptors like VEGFR-2 can hinder tumor angiogenesis.
  • Regulation of Apoptotic Pathways : Inducing apoptosis through caspase activation.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents on the piperidine ring or the phenyl group can significantly alter potency and selectivity against different biological targets. For example, modifications that enhance lipophilicity or introduce additional functional groups may improve binding affinity to target proteins .

Case Studies

A notable study demonstrated that derivatives of this compound exhibited enhanced anticancer activity when tested against various cell lines. The most potent derivatives showed IC50 values in the low micromolar range, indicating their potential as lead compounds for further drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxamide, and how can reaction parameters be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the cyano-nitrophenyl moiety to the piperidine-carboxamide core. Key parameters include temperature control (e.g., maintaining 0–5°C during nitration steps to avoid side reactions) and pH optimization during amide bond formation. Analytical techniques like HPLC should monitor intermediate purity (>95%) to ensure high final yield . For example, adjusting solvent polarity (e.g., DMF vs. THF) can influence reaction kinetics and byproduct formation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions on the piperidine ring and aromatic system. For example, the nitrophenyl group shows distinct aromatic proton splitting (δ 8.2–8.5 ppm) and carbonyl signals (δ ~170 ppm) .
  • HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and gradient elution (acetonitrile/water) can resolve impurities from the main product .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calc. 287.26 g/mol) and detects isotopic patterns for Cl or N-containing fragments .

Q. How does the electron-withdrawing cyano-nitro group influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The 2-cyano-4-nitrophenyl group enhances electrophilicity at the nitro position, enabling nucleophilic substitution (e.g., with amines or thiols). However, steric hindrance from the piperidine ring may require catalysis (e.g., Pd for cross-coupling). Monitor reactivity via TLC or in-situ IR spectroscopy to track nitro-group reduction intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR carbonyl shifts)?

  • Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. For example:

  • Dynamic NMR : Use variable-temperature 1^1H NMR to detect ring-flipping in the piperidine moiety, which may collapse split signals at higher temperatures .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation by crystallizing the compound and analyzing bond angles/planarity .
  • Computational Modeling : Compare experimental IR carbonyl stretches (e.g., 1650–1680 cm1^{-1}) with DFT-calculated vibrational modes to identify hydrogen bonding or solvation effects .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies targeting biological activity?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with variations in the piperidine ring (e.g., N-methylation) or nitrophenyl substituents (e.g., replacing cyano with halogens). Test these against relevant biological targets (e.g., enzymes inhibited by nitroaromatics) .
  • Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the carboxamide group). Validate predictions with in vitro assays measuring IC50_{50} values .
  • Data Triangulation : Cross-reference biological activity with physicochemical properties (logP, solubility) to rule out false positives from aggregation or assay interference .

Q. How can computational methods (e.g., DFT, MD simulations) enhance understanding of this compound’s mechanism of action?

  • Methodological Answer :

  • Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the nitro group’s LUMO may indicate susceptibility to reductive activation .
  • Binding Dynamics : Perform molecular dynamics (MD) simulations to model interactions with protein targets (e.g., duration of hydrogen bonds between the carboxamide and catalytic residues) .
  • Solvent Effects : Use implicit solvent models (e.g., COSMO-RS) to simulate solubility changes in polar vs. nonpolar media, aiding formulation design .

Methodological Frameworks

Q. What theoretical frameworks guide experimental design for studying this compound’s physicochemical properties?

  • Methodological Answer :

  • QSAR Principles : Link structural descriptors (e.g., Hammett σ constants for nitro groups) to properties like solubility or stability. Design experiments to test these relationships .
  • Transition State Theory : Apply kinetic studies (e.g., Arrhenius plots) to decomposition reactions, identifying activation energies and degradation pathways .

Q. How should researchers address reproducibility challenges in multi-step syntheses?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading). For example, a 23^3 factorial design can optimize coupling reaction yield .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reactions in real time, reducing batch-to-batch variability .

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